N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a 5-allyl-substituted oxazepine core and a 4-fluoro-2-methylbenzenesulfonamide moiety at the 7-position. The 4-fluoro and 2-methyl substituents on the benzene ring modulate lipophilicity and electronic properties, influencing solubility and target interactions.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-5-10-24-17-12-16(7-8-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIWKMTYNRTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound with potential biological activities stemming from its unique oxazepine structure. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a distinct oxazepine ring that contributes to its chemical properties. Its molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 365.42 g/mol |
| IUPAC Name | This compound |
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit significant enzyme inhibition and receptor modulation activities. The oxazepine derivatives are often investigated for their potential in treating various conditions due to their interaction with biological targets such as enzymes and receptors.
- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes involved in metabolic pathways. This property is particularly valuable in drug development for conditions like cancer and metabolic disorders.
- Receptor Modulation : The potential to act as a modulator for various receptors may position this compound as a candidate for treatments targeting neurological disorders or other receptor-mediated diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets that influence cellular signaling pathways.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Anticancer Activity : In vitro studies have suggested that derivatives similar to this compound can inhibit the growth of specific cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against leukemia cell lines .
- Neuropharmacological Effects : Studies have indicated that oxazepine derivatives can affect neurotransmitter systems. The ability to modulate glutamate receptors has been noted as a potential mechanism for neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Hypothetical formula based on structural analysis.
Key Structural Variations and Implications
Substituents on Benzoxazepin Core
- Allyl vs. In contrast, the ethyl group in reduces steric bulk and may enhance metabolic stability .
- Positional Isomerism (7-yl vs. 8-yl) : The target compound’s sulfonamide is attached at the 7-position, whereas analogs in , and have substitutions at the 8-position. This positional shift could alter the molecule’s three-dimensional conformation, affecting binding to biological targets.
Functional Group Variations
- Sulfonamide vs. Benzamide : The target compound and analogs in , and contain a sulfonamide group, which is more acidic (pKa ~1–2) than the benzamide in (pKa ~4–5). This difference may influence solubility and hydrogen-bonding interactions in biological systems .
Substituents on the Benzene Ring
- Fluorine vs. Methyl Groups: The target compound’s 4-fluoro-2-methyl substitution balances lipophilicity (methyl) and electronic effects (fluorine). Analogs with difluoro substitutions (e.g., ) may exhibit stronger electron-withdrawing effects, altering π-π stacking or dipole interactions.
Physicochemical Trends
- Molecular Weight : Difluoro-substituted analogs (e.g., ) have higher molecular weights (422.4 g/mol) compared to the target compound (~424.48 g/mol), primarily due to additional fluorine atoms.
- Lipophilicity : The methyl group in the target compound and may increase logP values compared to fluorinated analogs, influencing pharmacokinetic properties like absorption and distribution.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical methods for this compound?
- Synthesis : Multi-step reactions involving nucleophilic substitution and sulfonamide coupling under controlled temperature (40–80°C) and pH (6.5–7.5). Critical intermediates include the tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide precursors .
- Characterization :
- NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX programs ) for resolving ambiguous stereochemistry.
Q. What are the initial steps to assess its biological activity?
- Primary assays :
- Enzyme inhibition (e.g., carbonic anhydrase, kinase) using fluorometric or colorimetric assays .
- Cytotoxicity screening (IC50 determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Dosage : Start with 1–10 µM concentrations in vitro, adjusting based on solubility (use DMSO or PEG-400 as co-solvents) .
Advanced Research Questions
Q. How can conflicting structural data (e.g., NMR vs. crystallography) be resolved?
- Methodology :
- Dynamic NMR to study conformational flexibility in solution .
- DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical NMR shifts .
- High-resolution X-ray diffraction (SHELXL ) for unambiguous bond-length/angle validation .
Q. How to optimize synthetic yield and purity for scaled-up production?
- Variables to test :
| Parameter | Optimization Range | Impact |
|---|---|---|
| Temperature | 50°C → 70°C | Reduces side reactions |
| Solvent | THF vs. DMF | Polarity affects yield |
| Catalysts | Pd(OAc)₂ vs. CuI | Coupling efficiency |
- Purification : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC .
Q. How to address inconsistent bioactivity data across assays?
- Troubleshooting steps :
Validate assay conditions (pH, cofactors, incubation time).
Perform dose-response curves to rule out non-specific effects.
Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
Apply molecular docking (AutoDock Vina) to identify binding pocket interactions .
Q. What strategies improve solubility for in vivo studies?
- Approaches :
- Co-solvents : 10% Cremophor EL in saline .
- Prodrug derivatization : Introduce phosphate or PEG groups at the allyl moiety .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for enhanced bioavailability .
Methodological Insights from Contradictory Evidence
- Synthesis Temperature : reports yields >60% at 60°C, while suggests 70°C improves cyclization. Recommendation: Conduct a temperature gradient (50–80°C) with real-time monitoring via LC-MS .
- Bioactivity Mechanisms : links activity to carbonic anhydrase inhibition, whereas proposes kinase targeting. Resolution: Use knockout cell lines or RNAi silencing to identify primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
